
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.34 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.
Preparation Methods
The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of tert-butoxycarbonyl (Boc)-protected piperazine with pyrimidine-5-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the piperazine moiety in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit key enzymes in cancer cell metabolism, leading to reduced cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study demonstrated that pyrimidine derivatives exhibit broad-spectrum antimicrobial effects, suggesting that modifications such as the tert-butoxycarbonyl group can enhance efficacy against various pathogens .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects. The piperazine ring in this compound may contribute to its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research indicates that such compounds can modulate serotonin and dopamine receptors, which are crucial in treating conditions like anxiety and depression .
Building Block for Drug Development
This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further derivatization, which is essential in the development of new drugs targeting various diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a pyrimidine ring.
2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: This compound features a pyridine ring and is used in the development of PROTAC degraders. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that make it suitable for various research applications.
Biological Activity
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid, with the CAS number 253315-11-6, is a compound of interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C14H20N4O4
- Molecular Weight : 308.34 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound has been shown to exert its effects primarily through inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling plays a significant role in cellular processes such as proliferation, survival, and metabolism, which are often dysregulated in cancer .
Anti-Cancer Activity
Research indicates that this compound possesses potent anti-tumor activity. It has been associated with:
- Inhibition of Tumor Cell Proliferation : The compound has shown efficacy in inhibiting the uncontrolled cellular proliferation characteristic of malignant diseases.
- Therapeutic Potential : It may be beneficial in treating various cancers due to its ability to inhibit PI3K-mediated signaling pathways .
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has been noted for its potential in managing inflammatory diseases:
- Mechanisms : The inhibition of PI3K pathways can also reduce inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Pharmacological Implications
The pharmacological implications of this compound extend beyond oncology:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid, and how is its purity validated?
- Methodology :
- Synthetic Routes : The compound can be synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and Boc-protected piperazine intermediates. For example, tert-butyl piperazine carboxylates (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) are synthesized using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is typically employed.
- Validation : Purity is confirmed via HPLC (>95% purity) and structural characterization via / NMR, FT-IR (e.g., carbonyl stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of the piperazine moiety during synthesis?
- Methodology :
- Role of Boc : The Boc group protects the piperazine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. It is stable under basic and mildly acidic conditions but can be cleaved using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .
- Stability Tests : Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability. Boc-protected derivatives typically show decomposition temperatures >150°C .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with acetylcholinesterase (AChE) for Alzheimer’s disease research?
- Methodology :
- Target Preparation : Retrieve the AChE crystal structure (PDB ID: 4EY7) and prepare it by removing water molecules and adding polar hydrogens.
- Ligand Preparation : Optimize the geometry of 2-(4-Boc-piperazinyl)pyrimidine-5-carboxylic acid using density functional theory (DFT) at the B3LYP/6-31G(d) level.
- Docking Software : Use AutoDock Vina or Schrödinger’s Glide. Key parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the catalytic site (Ser203, His447) and Lamarckian genetic algorithm settings .
- Validation : Compare docking scores with known AChE inhibitors (e.g., donepezil) and validate via molecular dynamics simulations (100 ns) to assess binding stability .
Q. What kinetic assays are suitable for analyzing the inhibitory mechanism of this compound against AChE, and how are data contradictions resolved?
- Methodology :
- Enzyme Kinetics : Perform a modified Ellman’s assay with acetylthiocholine iodide as substrate. Measure initial reaction rates at varying inhibitor concentrations (0–100 µM) and substrate levels (0.1–5 mM).
- Data Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For mixed inhibition, global fitting to the Michaelis-Menten equation is recommended.
- Resolving Contradictions : If IC values conflict with docking predictions, re-evaluate assay conditions (e.g., pH, temperature) or confirm inhibitor solubility via dynamic light scattering (DLS) .
Q. How can structure-activity relationship (SAR) studies be optimized for pyrimidine-piperazine derivatives targeting enzyme inhibition?
- Methodology :
- Derivative Design : Modify the pyrimidine ring (e.g., substituents at positions 2, 4, or 5) or replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide).
- Biological Testing : Screen derivatives against AChE and butyrylcholinesterase (BuChE) to assess selectivity. Use IC ratios (AChE/BuChE) to prioritize candidates.
- Computational SAR : Apply 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation (q > 0.5) .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFNCYKKKIXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.